molecular formula C17H12Cl2N2O2 B2804550 methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 318238-05-0

methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2804550
CAS No.: 318238-05-0
M. Wt: 347.2
InChI Key: QCBFRCIISUTMBF-UHFFFAOYSA-N
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Description

Methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with two 4-chlorophenyl groups and a methyl ester group at the 3-position. Its distinct structure makes it a subject of interest in medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary target of methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate is the serotonin reuptake transporter protein (SERT) . SERT plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

This compound interacts with SERT, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the effect of serotonin.

Biochemical Pathways

The compound affects the serotonin system by inhibiting the reuptake of serotonin . This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The downstream effects of this action can include mood elevation, making the compound potentially useful in treating conditions like depression.

Result of Action

The inhibition of serotonin reuptake leads to an increase in serotonin concentrations in the synaptic cleft . This can result in mood elevation, potentially providing an antidepressant effect. In animal models, compounds with similar structures have shown a significant impact on behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde. This intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole-3-carboxylic acids, alcohol derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
  • 1,5-Bis(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde
  • 1,5-Bis(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid

Uniqueness

Methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

methyl 1,5-bis(4-chlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(11-2-4-12(18)5-3-11)21(20-15)14-8-6-13(19)7-9-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBFRCIISUTMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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